1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine
Overview
Description
1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine is a heterocyclic organic compound that features a brominated pyridine ring attached to a piperazine moiety
Mechanism of Action
Target of Action
Similar compounds have been used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of the sm cross-coupling reaction, the compound could potentially participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound could potentially be involved in the sm cross-coupling reaction, which is a key process in the synthesis of various organic compounds .
Result of Action
Similar compounds have shown potential in the treatment of various diseases . For instance, 3-[(4-Substitutedpiperazin-1-yl)methyl]-1H-indole derivatives have demonstrated cytotoxic activity against human liver (HUH7), breast (MCF7), and colon (HCT116) cell lines .
Action Environment
The sm cross-coupling reaction, in which similar compounds are involved, is known for its mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of key signaling molecules, leading to changes in downstream signaling cascades. Additionally, this compound can impact the expression of specific genes, thereby altering cellular behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This compound may also induce changes in gene expression by interacting with transcription factors or other regulatory proteins. The binding interactions with biomolecules are crucial for its biochemical activity, influencing the overall cellular response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, although its efficacy may decrease due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism. At higher doses, toxic or adverse effects can be observed. Threshold effects are also noted, where a specific dosage range is required to achieve the desired biochemical response without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, leading to changes in the overall metabolic profile of cells. Understanding these interactions is crucial for elucidating the metabolic role of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its biochemical activity. The distribution patterns can vary depending on the cell type and tissue, affecting the overall efficacy of this compound .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine can be synthesized through a multi-step process. One common method involves the bromination of 3-pyridinemethanol to obtain 5-bromopyridin-3-ylmethanol. This intermediate is then reacted with 4-methylpiperazine under suitable conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and subsequent coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include N-oxides.
Reduction: Products include the de-brominated analog.
Scientific Research Applications
1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies investigating the interaction of brominated pyridine derivatives with biological targets.
Comparison with Similar Compounds
- 1-((5-Chloropyridin-3-yl)methyl)-4-methylpiperazine
- 1-((5-Fluoropyridin-3-yl)methyl)-4-methylpiperazine
- 1-((5-Iodopyridin-3-yl)methyl)-4-methylpiperazine
Comparison: 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
1-[(5-bromopyridin-3-yl)methyl]-4-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3/c1-14-2-4-15(5-3-14)9-10-6-11(12)8-13-7-10/h6-8H,2-5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLYUHYLQWGTHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728950 | |
Record name | 1-[(5-Bromopyridin-3-yl)methyl]-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160924-36-6 | |
Record name | 1-[(5-Bromopyridin-3-yl)methyl]-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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